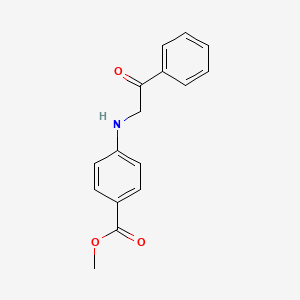

Methyl 4-(phenacylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

methyl 4-(phenacylamino)benzoate |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)13-7-9-14(10-8-13)17-11-15(18)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |

InChI Key |

UGCZUTLGRZMATM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Phenacylamino Benzoate

Advanced Synthetic Routes to Methyl 4-(phenacylamino)benzoate

The synthesis of Methyl 4-(phenacylamino)benzoate typically begins with the formation of the methyl benzoate (B1203000) core, followed by the introduction of the phenacylamino group.

Esterification Reactions for the Benzoate Core Synthesis

The initial step in synthesizing Methyl 4-(phenacylamino)benzoate often involves the esterification of a benzoic acid derivative. A common precursor is 4-aminobenzoic acid, which is esterified to produce methyl 4-aminobenzoate (B8803810). rsc.orgsciencemadness.org

A standard laboratory method is the Fischer esterification, where 4-aminobenzoic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. sciencemadness.org The reaction mixture is heated for several hours to drive the equilibrium towards the formation of the ester. sciencemadness.org Upon completion, the product is typically precipitated by neutralizing the excess acid with a base like sodium bicarbonate. sciencemadness.org

Alternative esterification methods include reacting 4-(phenylamino)benzoic acid with methanol under reflux with a catalyst like thionyl chloride. The choice of catalyst and solvent can be optimized to improve yield and minimize side reactions. For instance, polar aprotic solvents can enhance the solubility of intermediates.

Amidation and Acylation Strategies for Incorporating the Phenacylamino Moiety

Once the methyl 4-aminobenzoate core is synthesized, the phenacylamino group is introduced. This is typically achieved through an amidation or acylation reaction. One common method involves the reaction of methyl 4-aminobenzoate with a phenacyl halide, such as 2-bromoacetophenone (B140003) or phenacyl chloride. This nucleophilic substitution reaction forms the N-C bond, linking the phenacyl group to the amino nitrogen of the benzoate.

Catalytic Approaches in Related Substituted Benzoate Synthesis

Various catalytic methods have been developed for the synthesis of substituted benzoates, which are relevant to the production of precursors for Methyl 4-(phenacylamino)benzoate.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl-amine bonds. For example, methyl 4-bromobenzoate (B14158574) can be coupled with aniline (B41778) using a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., Xantphos) and a base such as Cs₂CO₃. This approach offers high yields and tolerates a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) : In this method, a leaving group on the aromatic ring is displaced by a nucleophile. For instance, methyl 4-fluorobenzoate (B1226621) can react with aniline in the presence of a base like potassium carbonate in a solvent like DMSO at elevated temperatures.

Solid Acid Catalysts : Zirconium/titanium solid acid catalysts have been used for the esterification of benzoic acid with methanol. mdpi.com These catalysts can be effective in driving the dehydration esterification reaction forward. mdpi.com

Transesterification Catalysts : Catalysts such as titanium isopropoxide are used in the transesterification of methyl 4-aminobenzoate with other alcohols. guidechem.com

Table 1: Comparison of Catalytic Methods for Substituted Benzoate Synthesis

| Catalytic Method | Catalyst/Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl halides, amines | High yields, good functional group tolerance. |

| Nucleophilic Aromatic Substitution | K₂CO₃, DMSO | Activated aryl halides | Utilizes electron-withdrawing groups to facilitate substitution. |

| Solid Acid Catalysis | Zr/Ti solid acid | Carboxylic acids, alcohols | Heterogeneous catalyst, facilitates dehydration. mdpi.com |

| Transesterification | Titanium isopropoxide | Esters, alcohols | Used for exchanging the alcohol part of an ester. guidechem.com |

Green Chemistry Principles Applied to Benzoate Ester Derivatization

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the rate of esterification reactions, reducing reaction times from hours to minutes compared to conventional heating. ijsdr.org This method is often associated with energy savings and can sometimes lead to higher yields. ijsdr.org

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and can simplify product purification. dergipark.org.tr For example, the synthesis of some benzoic acid esters has been achieved under solvent-free conditions using catalysts like deep eutectic solvents. dergipark.org.tr

Use of Greener Catalysts : Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as dual solvent-catalysts for esterification. dergipark.org.trresearchgate.net These solvents are often biodegradable, have low toxicity, and can be easily separated and reused. dergipark.org.tr Other green catalysts include ion exchange resins like Amberlyst-15. dergipark.org.tr The use of such catalysts avoids the problems associated with corrosive and polluting mineral acids like sulfuric acid. researchgate.net

Mechanistic Investigations of Methyl 4-(phenacylamino)benzoate Formation Pathways

The formation of Methyl 4-(phenacylamino)benzoate involves a two-step process: esterification followed by N-acylation.

The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer. The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.

The N-acylation step proceeds via a nucleophilic substitution mechanism. The amino group of methyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide (e.g., 2-bromoacetophenone). This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding the final product, Methyl 4-(phenacylamino)benzoate.

Derivatization and Functionalization Strategies of Methyl 4-(phenacylamino)benzoate

Methyl 4-(phenacylamino)benzoate can serve as a starting material for the synthesis of more complex molecules.

Nitration : The benzene (B151609) ring of the benzoate moiety can undergo electrophilic aromatic substitution reactions. For instance, nitration using a mixture of concentrated nitric and sulfuric acids would likely lead to the substitution of a nitro group onto the ring, with the position of substitution directed by the existing substituents. rsc.org

Reactions at the Keto Group : The ketone functional group in the phenacyl moiety can be a site for various transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents or other organometallic compounds to form tertiary alcohols.

Hydrolysis of the Ester : The methyl ester group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. This would yield 4-(phenacylamino)benzoic acid, which can then be converted into other derivatives such as amides or different esters.

Further N-Substitution : The secondary amine can potentially undergo further reactions, although this might be sterically hindered.

Table 2: Potential Derivatization Reactions of Methyl 4-(phenacylamino)benzoate

| Reaction Type | Reagents | Functional Group Targeted | Potential Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Aromatic Ring | Nitro-substituted derivative rsc.org |

| Ketone Reduction | NaBH₄ | Ketone | Hydroxy derivative |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Methyl Ester | 4-(phenacylamino)benzoic acid |

Reactions at the Methyl Ester Functional Group

The methyl ester moiety of Methyl 4-(phenacylamino)benzoate is a primary site for nucleophilic acyl substitution. Key transformations include hydrolysis to the corresponding carboxylic acid and conversion to various amides.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 4-(phenacylamino)benzoic acid and methanol. The rate of this reaction is influenced by the electronic nature of the substituents on the benzoate ring. Generally, electron-withdrawing groups accelerate basic hydrolysis by stabilizing the negative charge in the transition state, while electron-donating groups slow it down. oieau.fr

Studies on various substituted methyl benzoates demonstrate this principle. For instance, a 4-nitro group significantly decreases the hydrolysis half-life, whereas a 4-methoxy group increases it. oieau.fr The phenacylamino group at the 4-position has a dual electronic nature; the nitrogen atom donates electron density to the ring via resonance, while the acyl portion is electron-withdrawing. However, the amino character is generally dominant, suggesting that the hydrolysis of Methyl 4-(phenacylamino)benzoate would be slower than that of unsubstituted methyl benzoate. High-temperature water, with or without a base like potassium hydroxide, has been shown to be effective for the hydrolysis of even sterically hindered and deactivated esters. psu.edu

Table 1: Effect of Substituents on the Relative Half-Life of Methyl Benzoate Hydrolysis

| 4-Substituent | Electronic Effect | Relative Half-Life | Reference |

|---|---|---|---|

| -NO₂ | Electron-Withdrawing | 0.1 years | oieau.fr |

| -H | Neutral | 1.8 years | oieau.fr |

| -OCH₃ | Electron-Donating | 4.8 years | oieau.fr |

Data is for general substituted methyl benzoates to illustrate electronic trends.

Amidation: The methyl ester can be converted to an amide through reaction with a primary or secondary amine, a process often requiring a catalyst. While direct amidation of esters with amines can be challenging, various catalytic systems have been developed. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have demonstrated high activity for the direct amidation of methyl benzoate with amines like aniline under solvent-free conditions. researchgate.net This method is applicable to a wide range of esters and amines, suggesting its potential utility for converting Methyl 4-(phenacylamino)benzoate into N-substituted amide derivatives. researchgate.net

Modifications of the Phenacylamino Substituent

The phenacylamino group contains two reactive sites: the secondary amine and the ketone.

Reactions at the Amine: The nitrogen atom of the phenacylamino group, being part of an aniline derivative, retains nucleophilic character, though it is attenuated by the adjacent electron-withdrawing phenacyl group. It can participate in further N-alkylation or N-acylation reactions. The reactivity of the amine nitrogen in N-substituted anilines is well-documented. For example, the kinetics of the reaction between phenacyl bromide and various anilines show that electron-donating groups on the aniline increase the reaction rate, confirming the nucleophilic nature of the amine. koreascience.kr

Reactions at the Ketone: The carbonyl group of the phenacyl moiety is susceptible to nucleophilic attack and reduction. Standard reducing agents, such as sodium borohydride, could selectively reduce the ketone to a secondary alcohol, yielding Methyl 4-((2-hydroxy-2-phenylethyl)amino)benzoate, without affecting the less reactive methyl ester. This type of selective reduction is a common transformation for molecules containing both ketone and ester functionalities.

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

Electrophilic Aromatic Substitution: The substitution pattern on the benzoate ring is governed by the competing directing effects of the two substituents: the methyl ester and the phenacylamino group.

-COOCH₃ (Methyl Ester): This is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.org

-NHCOCH₂Ph (Phenacylamino): This group is activating and ortho, para-directing. The nitrogen's lone pair donates electron density to the ring through resonance, which is a powerful activating effect. Although the acyl group moderates this activation compared to a simple amino group, the phenacylamino substituent remains a potent ortho, para-director. chemguide.co.uk

In cases of competing directors, the more powerful activating group dictates the position of substitution. Therefore, the phenacylamino group will direct incoming electrophiles to the positions ortho to it, which are the 3- and 5-positions of the benzoate ring. The para position is already occupied by the ester. The deactivating effect of the ester group at the meta position (relative to itself) further reinforces that substitution will not occur at positions 2 and 6. Thus, electrophilic reactions such as nitration or halogenation are expected to yield 3-substituted or 3,5-disubstituted products. It is important to note that with highly reactive anilines, electrophilic substitution can sometimes lead to oxidation and polysubstitution, though the N-acyl group in the target molecule helps mitigate this. chemguide.co.uklibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally not feasible on this molecule's benzoate ring. The SNAr mechanism requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. nih.gov The Methyl 4-(phenacylamino)benzoate ring is electron-rich due to the amino substituent and lacks an appropriate leaving group, making it unreactive toward nucleophiles under standard SNAr conditions.

Spectroscopic and Crystallographic Elucidation of Methyl 4 Phenacylamino Benzoate

Vibrational Spectroscopy Studies

No specific FT-IR absorption data for Methyl 4-(phenacylamino)benzoate is available in the searched literature.

Specific Raman spectroscopy data for Methyl 4-(phenacylamino)benzoate could not be found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For methyl 4-(phenacylamino)benzoate, the molecular formula is C₁₄H₁₃NO₂. This gives it a molecular weight of approximately 227.26 g/mol . HRMS provides a highly accurate mass measurement, which can be used to confirm this molecular formula and distinguish it from other compounds with the same nominal mass.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, or UV-Vis, is employed to investigate the electronic transitions within a molecule. The chromophores in methyl 4-(phenacylamino)benzoate, which are the parts of the molecule that absorb light, include the phenyl and benzoate (B1203000) rings. The absorption maxima in the UV-Vis spectrum correspond to π-π* and n-π* transitions within these aromatic systems. Studies on related benzoate derivatives show that the electronic spectra can be influenced by substituents on the aromatic rings and the solvent used. For instance, the UV-Vis spectra of metal complexes with benzoate ligands have been studied to understand the ligand-metal interactions. scielo.br Similarly, the absorption characteristics of methyl 4-(phenacylamino)benzoate are crucial for understanding its electronic structure. The degradation of related compounds like methyl parathion (B1678463) has been monitored using UV-Vis spectroscopy, indicating the utility of this technique in tracking reactions involving such chromophores. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) Analysis of Methyl 4-(phenacylamino)benzoate and Related Structures

The process of determining a crystal structure using SCXRD involves several steps. First, a suitable single crystal is grown, often by slow evaporation of a solvent. plos.org This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to yield a set of reflection intensities. These intensities are used to solve the crystal structure, often using direct methods, and then refined using least-squares procedures. mdpi.com

For example, in the structural determination of analogous compounds like methyl 4-hydroxybenzoate, data collection and reduction are performed using specialized software, and the structure is solved and refined with programs like SHELXT and SHELXL. researchgate.net The refinement process involves adjusting atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors. mdpi.com In many cases, hydrogen atoms are placed in calculated positions and refined using a riding model. mdpi.comnih.gov

A summary of crystallographic data for a related benzoate derivative, Phenyl 4-methylbenzoate, is presented below. nih.gov

| Parameter | Value |

| Formula | C₁₄H₁₂O₂ |

| Space Group | P2₁/c |

| a (Å) | 10.138 (2) |

| b (Å) | 11.898 (2) |

| c (Å) | 9.394 (2) |

| β (°) | 100.25 (2) |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.145 |

| Goodness-of-fit (S) | 1.03 |

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of methyl 4-(phenacylamino)benzoate and its analogs, hydrogen bonding and π-stacking are significant. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as acceptors.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net This method maps properties like the normalized contact distance (dnorm) onto the molecular surface, highlighting regions of close contact between neighboring molecules. jmaterenvironsci.com For example, in the analysis of methyl 4-hydroxybenzoate, Hirshfeld surface analysis revealed extensive O-H···O hydrogen bonding that links the molecules into a three-dimensional network. plos.orgnih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as O···H and H···H interactions. plos.org

π-stacking interactions between the aromatic rings also play a crucial role in the crystal packing. In phenyl 4-methylbenzoate, weak parallel stacking of the benzoyl rings is observed with an interplanar distance of 3.65 Å. nih.gov The formation of stacking complexes between aromatic molecules can influence their physical and biological properties. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including benzoate derivatives. google.com Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. For instance, methyl 4-hydroxybenzoate is known to exist in at least four polymorphic forms, each with a different hydrogen-bonding pattern and crystal packing. researchgate.net The study of polymorphism is crucial in fields like pharmaceuticals and materials science, as the solid-state form of a compound can significantly impact its performance.

The solid-state characteristics of benzoate derivatives are influenced by factors such as the nature and position of substituents on the aromatic ring. These substituents can affect the molecular conformation and the types of intermolecular interactions that occur, leading to different crystal packing arrangements. nih.gov The study of a series of related benzoate compounds allows for a systematic investigation of these structure-property relationships. scielo.brresearchgate.net

Advanced Applications and Research Directions in Materials Chemistry

Methyl 4-(phenacylamino)benzoate as a Synthetic Precursor in Complex Organic Synthesis

While specific literature detailing the extensive use of Methyl 4-(phenacylamino)benzoate as a synthetic precursor is limited, its structure suggests significant potential. A plausible and efficient method for its synthesis is the N-alkylation of Methyl 4-aminobenzoate (B8803810) with a phenacyl halide, such as phenacyl bromide. This reaction would involve the nucleophilic attack of the amino group on the electrophilic carbon of the phenacyl halide.

The true value of Methyl 4-(phenacylamino)benzoate lies in its potential for constructing more complex molecular architectures, particularly heterocyclic compounds. The presence of the ketone and the secondary amine functionalities within the same molecule makes it an ideal precursor for various cyclization reactions. For instance, it could be a key starting material for the synthesis of substituted quinolines, benzodiazepines, or other nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. The synthesis of various heterocyclic compounds often relies on versatile precursors that contain multiple reactive sites. nih.gov

Table 1: Proposed Synthesis of Methyl 4-(phenacylamino)benzoate

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

| 1 | Methyl 4-aminobenzoate, Phenacyl bromide | Base (e.g., K₂CO₃ or Et₃N) | Aprotic Solvent (e.g., Acetonitrile, DMF) | Room Temperature to mild heating | Methyl 4-(phenacylamino)benzoate |

This proposed synthesis is based on standard N-alkylation reactions of anilines.

Exploration of Methyl 4-(phenacylamino)benzoate in Advanced Organic Materials Science

The unique molecular structure of Methyl 4-(phenacylamino)benzoate, which combines a rigid aromatic backbone with polar functional groups (ester and ketone) and a flexible amino linkage, makes it a promising candidate for advanced organic materials. Although direct studies on this specific compound are not widely reported, the properties of analogous N-substituted benzoates and molecules with similar functionalities provide a strong basis for its potential applications.

One of the most promising areas is in the field of liquid crystals. tandfonline.com The rod-like shape of the molecule, a common feature of mesogenic compounds, suggests that it could exhibit liquid crystalline phases. nih.gov The polarity and potential for hydrogen bonding could influence the formation and stability of various mesophases, such as nematic or smectic phases. tandfonline.comnih.gov The synthesis of new Schiff's base cinnamates and benzoates with lateral methyl groups has been shown to produce materials with enantiotropic nematic and smectic A mesophases. tandfonline.com

Furthermore, the incorporation of such molecules into polymer chains could lead to materials with interesting thermal and optical properties. researchgate.net For example, amide-based cyclotriphosphazene (B1200923) derivatives, which also contain N-substituted aromatic rings, are known for their excellent thermal stability and fire-retardant properties. mdpi.com The phenacyl group in Methyl 4-(phenacylamino)benzoate contains a chromophore, which might imbue materials derived from it with specific photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in optical electronics or as sensors.

Role of Related Benzoate (B1203000) Derivatives in Catalyst Design and Mechanistic Investigations

Benzoate derivatives have been increasingly recognized for their utility in catalyst design, acting either as ligands for transition metals or as organocatalysts themselves. For instance, benzoate groups can serve as highly efficient photosensitizers for the direct fluorination of unactivated C-H bonds. tandfonline.comossila.com In these systems, the benzoate moiety can function as a photosensitizing catalyst or as a cleavable auxiliary group to enhance reaction efficiency and substrate scope. tandfonline.comossila.com

While the direct catalytic application of Methyl 4-(phenacylamino)benzoate has yet to be explored, its structure presents intriguing possibilities. The nitrogen of the amino group and the oxygen of the keto group could act as a bidentate N,O-ligand, capable of coordinating with various metal centers. Such metal complexes could exhibit novel catalytic activities. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the aromatic rings. The study of catalytic activity in relation to the electronic and steric effects of ligands is a key area of research in catalyst development. nih.govresearchgate.net

Mechanistic investigations into reactions catalyzed by benzoate-derived systems are crucial for optimizing their performance. For example, in dual photoredox/cobalt catalysis for hydrohalogenation reactions, substituted benzoates have been shown to be effective migrating groups, highlighting their role in complex reaction cascades. nih.gov Understanding the intimate assembly and interaction between a catalyst or auxiliary and the substrate is key to improving reaction kinetics and yields. ossila.com

Table 2: Examples of Benzoate Derivatives in Catalysis

| Benzoate Derivative/System | Catalytic Application | Role of Benzoate | Reference |

| Methyl 4-fluorobenzoate (B1226621) | C(sp³)–H fluorination | Photosensitizing catalyst | tandfonline.com |

| 4-Fluorobenzoyl group | C(sp³)–H fluorination | Photosensitizing auxiliary | tandfonline.comossila.com |

| Substituted Benzoate Esters | Remote-Markovnikov Hydrohalogenation | Migrating group | nih.gov |

| Benzoic Acid | C-H Functionalization | Reactant/Substrate |

Future Research Avenues and Methodological Advancements in the Study of N-Substituted Benzoates

The study of N-substituted benzoates, including Methyl 4-(phenacylamino)benzoate, is ripe with opportunities for future research. A primary and fundamental step would be the definitive synthesis, purification, and full characterization of Methyl 4-(phenacylamino)benzoate itself, as detailed published data is currently lacking.

Future research should then logically extend to a systematic exploration of its properties and applications. Key research avenues include:

Materials Science: A thorough investigation of its potential to form liquid crystals, including detailed characterization of its mesophases using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). tandfonline.com Furthermore, its use as a monomer or additive in the synthesis of novel polymers with enhanced thermal or optical properties warrants exploration. researchgate.netmdpi.com

Coordination Chemistry and Catalysis: The synthesis and characterization of metal complexes using Methyl 4-(phenacylamino)benzoate as a ligand would be a significant area of study. The catalytic activity of these new complexes could then be tested in a variety of organic transformations.

Photophysics: Given the presence of the phenacyl chromophore, a detailed study of its photophysical properties, including absorption, fluorescence, and phosphorescence, could uncover potential applications in sensors, probes, or organic light-emitting diodes (OLEDs).

Methodological advancements will be crucial to underpin this research. The unambiguous identification and quantification of N-acyl compounds and their metabolites or reaction products require sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for sensitive and selective detection. nih.govnih.gov For detailed structural elucidation, especially of complex isomers that may form during reactions, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and HPLC-NMR are indispensable. acs.org Derivatization strategies, for example using reagents like 3-nitrophenylhydrazine (B1228671) for N-acyl glycines, can enhance detection sensitivity in complex biological matrices. acs.org

The development of more sustainable and efficient synthetic methods, potentially utilizing green chemistry principles such as catalyst-free reactions or biocatalysis, also represents a significant future direction for the production of N-substituted benzoates. nih.govnist.gov

Q & A

Q. What are the common synthetic routes for Methyl 4-(phenacylamino)benzoate, and what critical reaction conditions influence yield and purity?

Methyl 4-(phenacylamino)benzoate is typically synthesized via nucleophilic substitution or coupling reactions. A key step involves introducing the phenacylamino group to the benzoate backbone, often using precursors like methyl 4-(bromomethyl)benzoate. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., triethylamine for deprotonation) significantly impact yield and purity. Multi-step purification (e.g., column chromatography, recrystallization) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing Methyl 4-(phenacylamino)benzoate, and how do they confirm structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., phenacylamino vs. ester groups) .

- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, validating bond lengths and angles .

Q. What are the primary applications of Methyl 4-(phenacylamino)benzoate in medicinal chemistry research?

This compound serves as a scaffold for studying enzyme inhibition (e.g., kinases, proteases) and receptor-ligand interactions. Its amide and ester groups enable hydrogen bonding and hydrophobic interactions, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of Methyl 4-(phenacylamino)benzoate?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:

Q. What strategies optimize the regioselectivity in the acylation step during the synthesis of Methyl 4-(phenacylamino)benzoate derivatives?

Regioselectivity is controlled by:

- Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalyst Design : Use of Lewis acids (e.g., ZnCl₂) to direct acylation to the para position.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic attack kinetics .

Q. How do modifications to the phenacylamino group in Methyl 4-(phenacylamino)benzoate affect its bioactivity and interaction with biological targets?

Substituent variations (e.g., electron-withdrawing groups on the phenyl ring) alter:

- Lipophilicity : Impacts membrane permeability (measured via logP assays).

- Binding Affinity : Surface Plasmon Resonance (SPR) quantifies interactions with targets like G-protein-coupled receptors.

- Metabolic Stability : Microsomal assays assess oxidative degradation resistance .

Q. What crystallographic software tools are recommended for determining the crystal structure of Methyl 4-(phenacylamino)benzoate, and why?

- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder .

- WinGX : Integrates SHELX with visualization tools for error-checking and model optimization .

- ORTEP-3 : Generates publication-quality thermal ellipsoid plots, critical for validating molecular geometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.